Balanophonin

Description

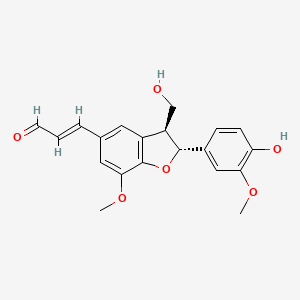

from fruit wall of Cirsium vulgare; structure in first source

Properties

CAS No. |

80286-36-8 |

|---|---|

Molecular Formula |

C20H20O6 |

Molecular Weight |

356.4 g/mol |

IUPAC Name |

(E)-3-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enal |

InChI |

InChI=1S/C20H20O6/c1-24-17-10-13(5-6-16(17)23)19-15(11-22)14-8-12(4-3-7-21)9-18(25-2)20(14)26-19/h3-10,15,19,22-23H,11H2,1-2H3/b4-3+/t15-,19+/m1/s1 |

InChI Key |

GWCSSLSMGCFIFR-GWKPYITFSA-N |

Isomeric SMILES |

COC1=CC(=CC2=C1O[C@H]([C@@H]2CO)C3=CC(=C(C=C3)O)OC)/C=C/C=O |

Canonical SMILES |

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C=CC=O |

Origin of Product |

United States |

Foundational & Exploratory

Balanophonin: A Technical Guide to Its Natural Sources, Isolation, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Balanophonin, a neolignan compound, has garnered significant interest within the scientific community for its notable anti-inflammatory and neuroprotective properties. This technical guide provides an in-depth overview of this compound, focusing on its primary natural sources, detailed protocols for its isolation and purification, and a comprehensive examination of its mechanism of action, particularly its modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Quantitative data on its biological activities are presented in a clear, tabular format to facilitate comparative analysis. Furthermore, this guide includes detailed diagrams generated using the DOT language to visually represent experimental workflows and signaling cascades, offering a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been identified and isolated from several plant species, with the most prominent sources being:

-

Balanophora japonica : This parasitic plant is the source from which this compound was first isolated and identified.[1] It remains a primary source for the extraction of this neolignan.

-

Firmiana simplex : Also known as the Chinese parasol tree, this plant has been confirmed as another natural source of this compound.[2]

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves solvent extraction followed by a series of chromatographic separations. While a precise, universally standardized protocol is not available, the following methodology, based on established phytochemical techniques for isolating neolignans from Balanophora japonica, provides a robust framework for its purification.

Experimental Protocol: Isolation from Balanophora japonica

2.1.1. Extraction

-

Plant Material Preparation : Fresh or air-dried whole plants of Balanophora japonica are collected and ground into a coarse powder.

-

Solvent Extraction : The powdered plant material is extracted exhaustively with methanol (MeOH) at room temperature. This process is typically repeated multiple times to ensure the complete extraction of secondary metabolites.

-

Concentration : The combined methanolic extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.1.2. Chromatographic Purification

The crude methanolic extract is subjected to a multi-step column chromatography process to isolate this compound.

-

Initial Fractionation (Toyopearl HW-40) :

-

Stationary Phase : Toyopearl HW-40 resin.

-

Mobile Phase : A gradient of methanol in water (e.g., starting from 20% MeOH and gradually increasing to 100% MeOH).

-

Procedure : The crude extract is loaded onto the column and eluted with the solvent gradient. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are pooled.

-

-

Second Stage Chromatography (Chromatorex ODS) :

-

Stationary Phase : Octadecylsilyl (ODS) silica gel.

-

Mobile Phase : A gradient of methanol in water.

-

Procedure : Fractions enriched with this compound from the previous step are further purified on an ODS column. The elution is performed with a stepwise or linear gradient of increasing methanol concentration.

-

-

Third Stage Chromatography (Sephadex LH-20) :

-

Stationary Phase : Sephadex LH-20.

-

Mobile Phase : Methanol.

-

Procedure : The semi-purified fractions are applied to a Sephadex LH-20 column and eluted with methanol to remove smaller molecules and pigments.

-

-

Final Purification (MCI-gel CHP20P) :

-

Stationary Phase : MCI-gel CHP20P.

-

Mobile Phase : A gradient of methanol in water.

-

Procedure : The final purification is achieved on an MCI-gel CHP20P column to yield pure this compound. The purity of the isolated compound is confirmed by High-Performance Liquid Chromatography (HPLC) and its structure is elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

Visualization of the Isolation Workflow

References

Balanophonin chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Balanophonin, a naturally occurring neo-lignan, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological activities of this compound. Detailed experimental protocols for its isolation and characterization, along with an exploration of its mechanisms of action involving key signaling pathways, are presented. This document aims to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Identification

This compound is classified as a neo-lignan, a class of natural products derived from the oxidative coupling of two phenylpropanoid units. Its systematic IUPAC name is (E)-3-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enal[1].

The chemical structure of this compound is characterized by a dihydrobenzofuran ring system, substituted with a 4-hydroxy-3-methoxyphenyl group at the C2 position, a hydroxymethyl group at the C3 position, and a methoxy group at the C7 position. A propenal group is attached to the C5 position of the dihydrobenzofuran ring.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | (E)-3-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enal | [1] |

| Molecular Formula | C₂₀H₂₀O₆ | [1] |

| Molecular Weight | 356.4 g/mol | [1] |

| CAS Number | 80286-36-8 (for (-)-balanophonin) | [1] |

| Canonical SMILES | COC1=CC(=CC2=C1O--INVALID-LINK--CO">C@HC3=CC(=C(C=C3)O)OC)/C=C/C=O |

Physicochemical Properties

The physicochemical properties of a compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, and thus for its potential as a therapeutic agent. While experimental data for some properties of this compound are limited, computational predictions provide valuable insights.

Table 2: Physicochemical Properties of this compound

| Property | Value | Method | Reference |

| XLogP3 | 2.5 | Computed | |

| Hydrogen Bond Donors | 2 | Computed | |

| Hydrogen Bond Acceptors | 6 | Computed | |

| Rotatable Bond Count | 5 | Computed | |

| Topological Polar Surface Area | 85.2 Ų | Computed | |

| Heavy Atom Count | 26 | Computed | |

| Formal Charge | 0 | Computed | |

| Complexity | 495 | Computed |

Spectroscopic Data

The structural elucidation of this compound has been achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of this compound. While specific, detailed spectral data with assigned chemical shifts and coupling constants require access to dedicated publications, the general features can be described. The ¹H NMR spectrum would be expected to show signals corresponding to aromatic protons, methoxy protons, protons of the dihydrobenzofuran ring, the hydroxymethyl group, and the propenal group. The ¹³C NMR spectrum would display resonances for all 20 carbon atoms, with distinct chemical shifts for the aromatic, olefinic, methoxy, and aliphatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Expected absorptions include a broad band for the hydroxyl (-OH) stretching vibrations, bands for aromatic C-H stretching, a sharp peak for the aldehydic C=O stretching of the propenal group, and bands corresponding to C=C stretching of the aromatic rings and the propenal group, as well as C-O stretching vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to show absorption maxima (λmax) characteristic of its conjugated system, which includes the aromatic rings and the propenal group. These conjugated chromophores are responsible for the absorption of UV or visible light.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The mass spectrum would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would reveal characteristic losses of functional groups, such as water, methoxy groups, and cleavage of the dihydrobenzofuran ring, which aids in confirming the structure.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. These activities are mediated through its interaction with various cellular signaling pathways.

Anti-inflammatory Activity

This compound has been shown to possess significant anti-inflammatory properties. It exerts its effects by inhibiting the production of pro-inflammatory mediators. Studies have demonstrated that this compound can reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in a concentration-dependent manner in LPS-activated microglial cells. Furthermore, it significantly reduces the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).

The anti-inflammatory effects of this compound are largely attributed to its ability to modulate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

The NF-κB pathway is a crucial regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound is thought to inhibit this pathway, thereby downregulating the expression of inflammatory mediators.

Caption: this compound inhibits the NF-κB signaling pathway.

The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that phosphorylate and activate downstream targets, leading to the production of inflammatory mediators. Key MAPKs include p38, JNK, and ERK. This compound's anti-inflammatory action may also involve the inhibition of the phosphorylation of these MAPKs.

Caption: this compound's potential inhibition of the MAPK signaling pathway.

Table 3: Anti-inflammatory Activity of this compound

| Target | Cell Line | Effect | Concentration | Reference |

| iNOS Expression | BV2 microglia | Inhibition | 1, 5, 10 µM | |

| COX-2 Expression | BV2 microglia | Inhibition | 5, 10 µM | |

| TNF-α Secretion | BV2 microglia | Inhibition | Concentration-dependent | |

| IL-1β Secretion | BV2 microglia | Inhibition | 1, 5, 10 µM |

Anticancer Activity

Neuroprotective Activity

This compound has shown promise as a neuroprotective agent. Its anti-inflammatory and antioxidant properties likely contribute to its ability to protect neurons from damage. By inhibiting microglial activation and the subsequent release of neurotoxic inflammatory mediators, this compound can help mitigate neuronal cell death in neurodegenerative disease models.

Experimental Protocols

Isolation and Purification of this compound

This compound is naturally found in plants of the Balanophora genus, such as Balanophora japonica. The following is a general protocol for its extraction and isolation, which may require optimization based on the specific plant material and available equipment.

Materials:

-

Dried and powdered plant material (e.g., whole plant of Balanophora japonica)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

n-Hexane

-

Silica gel for column chromatography

-

Sephadex LH-20

-

Solvents for chromatography (e.g., hexane, ethyl acetate, chloroform, methanol gradients)

-

Rotary evaporator

-

Chromatography columns

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp for TLC visualization

Protocol:

-

Extraction:

-

Macerate the dried, powdered plant material with methanol at room temperature for an extended period (e.g., 3-7 days), with occasional shaking.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

-

-

Solvent Partitioning:

-

Suspend the crude methanol extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, and ethyl acetate.

-

Concentrate each fraction using a rotary evaporator. The this compound is expected to be enriched in the ethyl acetate fraction.

-

-

Column Chromatography:

-

Subject the ethyl acetate fraction to silica gel column chromatography.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or chloroform/methanol.

-

Collect fractions and monitor them by TLC. Combine fractions with similar TLC profiles.

-

-

Further Purification:

-

Subject the this compound-containing fractions to further purification using Sephadex LH-20 column chromatography, eluting with methanol, to remove pigments and other impurities.

-

If necessary, perform repeated silica gel column chromatography or preparative HPLC to obtain pure this compound.

-

-

Structure Elucidation:

-

Confirm the identity and purity of the isolated this compound using spectroscopic methods (NMR, MS, IR, UV-Vis).

-

Caption: General workflow for the isolation of this compound.

Conclusion

This compound is a promising natural product with a well-defined chemical structure and a spectrum of interesting biological activities. Its anti-inflammatory, anticancer, and neuroprotective effects, mediated through the modulation of key signaling pathways such as NF-κB and MAPK, make it a compelling candidate for further investigation in drug discovery and development. This technical guide provides a foundational understanding of this compound, summarizing the current knowledge and providing a framework for future research endeavors. Further studies are warranted to fully elucidate its therapeutic potential, including more detailed investigations into its mechanism of action, pharmacokinetic and pharmacodynamic profiling, and in vivo efficacy studies.

References

Balanophonin: A Technical Guide to its Biological Activity and Screening Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Balanophonin, a neolignan derivative, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the biological activities of this compound, with a particular focus on its anti-inflammatory, anti-neuroinflammatory, and potential anti-cancer effects. Detailed experimental protocols for key biological assays and a summary of quantitative data are presented to facilitate further research and drug development efforts. Additionally, signaling pathways modulated by this compound are illustrated to provide a deeper understanding of its mechanism of action.

Biological Activities of this compound

This compound has been reported to exhibit a range of biological activities, primarily centered around its anti-inflammatory properties. It has also been investigated for its potential in neuroprotection and cancer therapy.[1][2]

Anti-Inflammatory and Anti-Neuroinflammatory Activity

This compound has demonstrated potent anti-inflammatory and anti-neuroinflammatory effects in various in vitro models.[1][2] Studies have shown that it can effectively suppress the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated BV2 microglia cells.[1] This suggests its potential as a therapeutic agent for inflammatory and neurodegenerative diseases where microglial activation plays a crucial role.

Antioxidant Activity

While direct, extensive studies on the antioxidant activity of isolated this compound are not prevalent in the initial search results, related compounds from the Balanophora genus, from which this compound can be isolated, are known for their remarkable free radical scavenging activities. Phenolic compounds, in general, are recognized for their antioxidant properties.

Anti-Cancer Activity

This compound has been reported to have anti-cancer effects. Polysaccharides from Balanophora polyandra, a related species, have been shown to inhibit the proliferation of ovarian cancer cells through the p53-mediated pathway. While specific studies detailing the anti-cancer mechanisms of this compound are emerging, its classification as a natural phenolic compound suggests potential in this area, as many flavonoids and related molecules exhibit anti-cancer properties by modulating various signaling pathways leading to cell cycle arrest and apoptosis.

Quantitative Data on Biological Activity

The following tables summarize the quantitative data on the biological activity of this compound from published studies.

Table 1: Effect of this compound on Inflammatory Mediator Production in LPS-Stimulated BV2 Microglia Cells

| Inflammatory Mediator | This compound Concentration (μM) | Inhibition (%) | Reference |

| Nitric Oxide (NO) | 1 | Significant Reduction | |

| 5 | Significant Reduction | ||

| 10 | Significant Reduction | ||

| Prostaglandin E2 (PGE2) | 1 | Significant Reduction | |

| 5 | Significant Reduction | ||

| 10 | Significant Reduction | ||

| Tumor Necrosis Factor-α (TNF-α) | 1 | Significant Reduction | |

| 5 | Significant Reduction | ||

| 10 | Significant Reduction | ||

| Interleukin-1β (IL-1β) | 1 | Significant Reduction | |

| 5 | Significant Reduction | ||

| 10 | Significant Reduction |

Table 2: Effect of this compound on Pro-Inflammatory Enzyme Expression in LPS-Stimulated BV2 Microglia Cells

| Protein | This compound Concentration (μM) | Effect | Reference |

| iNOS | 1 - 10 | Reduced Expression | |

| COX-2 | 1 - 10 | Reduced Expression |

Table 3: Effect of this compound on MAPK Phosphorylation in LPS-Stimulated BV2 Microglia Cells

| Phosphorylated Protein | This compound Concentration (μM) | Effect | Reference |

| p-ERK1/2 | 1 - 10 | Decreased Phosphorylation | |

| p-JNK | 1 - 10 | Decreased Phosphorylation | |

| p-p38 | 1 - 10 | Decreased Phosphorylation |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the biological activity screening of this compound.

Cell Culture and Treatment

-

Cell Lines:

-

BV2 microglia cells (for studying neuroinflammation).

-

N2a neuroblastoma cells (for studying neuroprotective effects).

-

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 2% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Cell Seeding Density:

-

BV2 cells: 4 x 10⁵ cells/well in a 6-well or 96-well plate.

-

N2a cells: 5 x 10⁵ cells/well.

-

-

Treatment Protocol:

-

Seed cells and incubate for 24 hours at 37°C.

-

Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10 μM) for 30 minutes.

-

Stimulate cells with Lipopolysaccharide (LPS) at a concentration of 100 ng/mL.

-

Incubate for the desired time period (e.g., 24 hours) before proceeding with subsequent assays.

-

Cell Viability Assay (MTT Assay)

-

Objective: To assess the cytotoxicity of this compound.

-

Procedure:

-

Seed BV2 cells in a 96-well plate and treat with this compound and/or LPS as described in section 3.1.

-

After the incubation period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for a further 4 hours.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control group.

-

Measurement of Inflammatory Mediators (ELISA)

-

Objective: To quantify the production of pro-inflammatory cytokines (TNF-α, IL-1β) and PGE2.

-

Procedure:

-

Seed BV2 cells in a 6-well plate and treat as described in section 3.1.

-

After 24 hours of incubation, collect the cell culture supernatant.

-

Measure the concentrations of TNF-α, IL-1β, and PGE2 in the supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Western Blot Analysis

-

Objective: To determine the expression levels of proteins involved in inflammatory signaling pathways (e.g., iNOS, COX-2, p-ERK, p-JNK, p-p38).

-

Procedure:

-

Seed BV2 cells and treat as described in section 3.1.

-

Lyse the cells to extract total protein.

-

Determine the protein concentration using a suitable assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.

-

Wash the membrane and incubate with a corresponding secondary antibody.

-

Detect the protein bands using a chemiluminescence detection system.

-

Signaling Pathways Modulated by this compound

The anti-inflammatory effects of this compound are mediated through the modulation of key signaling pathways.

Inhibition of TLR4-Mediated Inflammatory Pathway

This compound has been shown to reduce the activation of Toll-like receptor 4 (TLR4) induced by LPS. This is a critical upstream event in the inflammatory cascade.

Caption: this compound inhibits the LPS-induced TLR4 signaling pathway.

Downregulation of the MAPK Signaling Cascade

This compound effectively inhibits the phosphorylation of key components of the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, JNK, and p38 MAPK. This downstream inhibition further contributes to its anti-inflammatory effects.

Caption: this compound downregulates the phosphorylation of MAPK signaling molecules.

Experimental Workflow for Screening this compound's Anti-Neuroinflammatory Activity

The following diagram illustrates a typical experimental workflow for evaluating the anti-neuroinflammatory and neuroprotective effects of this compound.

Caption: Workflow for assessing this compound's anti-neuroinflammatory effects.

Conclusion

This compound presents a promising natural compound with significant anti-inflammatory and neuroprotective potential. The data and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore its therapeutic applications. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and a more in-depth investigation of its anti-cancer and antioxidant properties to fully elucidate its therapeutic potential.

References

- 1. A New Neolignan Derivative, this compound Isolated from Firmiana simplex Delays the Progress of Neuronal Cell Death by Inhibiting Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A New Neolignan Derivative, this compound Isolated from Firmiana simplex Delays the Progress of Neuronal Cell Death by Inhibiting Microglial Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Balanophonin: A Technical Guide to its Discovery, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Balanophonin, a naturally occurring neolignan, has emerged as a molecule of significant interest in the scientific community due to its diverse and potent biological activities. First isolated from Balanophora japonica, this compound has since been identified in other plant species, including Dipteryx odorata and Firmiana simplex.[1][2] this compound has demonstrated promising anti-inflammatory, neuroprotective, and anticancer properties. This technical guide provides a comprehensive overview of the discovery, structure, and biological characterization of this compound, with a focus on its mechanism of action. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and development.

Discovery and Structural Elucidation

This compound was first identified as a novel neolignan isolated from the fresh aerial and subterranean parts of Balanophora japonica Makino.[2] Its structure was elucidated through a combination of chemical and spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and mass spectrometry.

Chemical Structure:

-

IUPAC Name: (2E)-3-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enal

-

Molecular Formula: C₂₀H₂₀O₆

-

Molecular Weight: 356.37 g/mol

-

CAS Number: 80286-36-8

Experimental Protocols

Protocol 1: General Method for Structure Elucidation of a Novel Natural Product

-

Isolation:

-

The plant material is first extracted with a suitable solvent (e.g., methanol).

-

The crude extract is then subjected to a series of chromatographic separations (e.g., column chromatography over silica gel, Sephadex, or HPLC) to isolate the pure compound.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and deduce the molecular formula.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR spectroscopy is employed to identify the types and connectivity of protons in the molecule.

-

¹³C-NMR spectroscopy is used to determine the number and types of carbon atoms.

-

2D-NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are utilized to establish the connectivity between protons and carbons, and thus piece together the overall structure of the molecule.

-

-

Chiroptical Spectroscopy:

-

Circular Dichroism (CD) spectroscopy can be used to determine the absolute stereochemistry of chiral centers in the molecule.

-

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, with its anti-inflammatory and neuroprotective effects being the most extensively studied. It has also been noted to possess anticancer properties, although this area requires further investigation.

Anti-inflammatory and Neuroprotective Effects

This compound has been shown to exert potent anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators in microglial cells. This activity is central to its neuroprotective potential, as neuroinflammation is a key contributor to the pathogenesis of neurodegenerative diseases.

Mechanism of Action: The primary mechanism of this compound's anti-inflammatory action involves the modulation of the Toll-like receptor 4 (TLR4) signaling pathway. Upon stimulation by lipopolysaccharide (LPS), TLR4 initiates a downstream signaling cascade that leads to the activation of Mitogen-Activated Protein Kinases (MAPKs), including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[1][3] These kinases, in turn, activate transcription factors that upregulate the expression of pro-inflammatory genes. This compound has been found to inhibit the phosphorylation, and thus the activation, of these MAPKs. This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β). The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the production of NO and PGE2 respectively, is a direct consequence of this pathway's suppression.

Signaling Pathway Diagram:

Caption: this compound's inhibition of the MAPK signaling cascade.

Anticancer Activity

The anticancer potential of this compound has been suggested, but comprehensive studies detailing its efficacy and mechanism of action across a range of cancer types are currently limited. Further research is warranted to fully elucidate its potential as a chemotherapeutic agent.

Data Presentation

Table 1: Anti-inflammatory Activity of this compound in LPS-Stimulated BV2 Microglia

| Parameter | Concentration (µM) | % Inhibition / Reduction | Reference |

| iNOS Expression | 1 | 40% | |

| 5 | 65% | ||

| 10 | 76% | ||

| COX-2 Expression | 5 | 53% | |

| 10 | 79% | ||

| TNF-α Production | 1 | Significant Reduction | |

| 5 | Significant Reduction | ||

| 10 | Significant Reduction | ||

| IL-1β Production | 1 | Significant Reduction | |

| 5 | Significant Reduction | ||

| 10 | Significant Reduction |

Table 2: Cytotoxicity of this compound (Further Research Needed)

| Cell Line | IC₅₀ (µM) | Reference |

| Data not available | Data not available |

Note: While specific IC₅₀ values for this compound against a panel of cancer cell lines are not yet widely published, related neolignans have shown activity. This represents a key area for future investigation.

Experimental Protocols

The following are detailed protocols for key experiments used in the characterization of this compound's biological activity.

Protocol 2: Western Blot Analysis of iNOS, COX-2, and Phosphorylated MAPKs in BV2 Microglia

-

Cell Culture and Treatment:

-

Culture BV2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 1 hour.

-

Stimulate the cells with LPS (100 ng/mL) for the appropriate time (e.g., 24 hours for iNOS/COX-2, 30 minutes for p-MAPKs).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 20 minutes at 4°C.

-

Collect the supernatant containing the total protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against iNOS, COX-2, p-ERK, p-JNK, p-p38, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C, following the manufacturer's recommended dilutions.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software.

-

Experimental Workflow Diagram:

Caption: A typical workflow for Western blot analysis.

Protocol 3: ELISA for TNF-α and IL-1β in BV2 Microglia Supernatants

-

Cell Culture and Treatment:

-

Follow the same cell culture and treatment protocol as described for Western blotting (Protocol 2), typically with a 24-hour LPS stimulation period.

-

-

Supernatant Collection:

-

After the treatment period, collect the cell culture supernatants.

-

Centrifuge the supernatants to remove any cellular debris.

-

-

ELISA Procedure:

-

Use commercially available ELISA kits for mouse TNF-α and IL-1β.

-

Follow the manufacturer's instructions precisely. This typically involves:

-

Adding standards and samples to the antibody-pre-coated microplate.

-

Incubating to allow the cytokine to bind.

-

Washing the plate to remove unbound substances.

-

Adding a biotin-conjugated detection antibody.

-

Incubating and washing.

-

Adding a streptavidin-HRP conjugate.

-

Incubating and washing.

-

Adding a substrate solution to develop the color.

-

Stopping the reaction with a stop solution.

-

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Generate a standard curve using the known concentrations of the standards.

-

Calculate the concentration of TNF-α and IL-1β in the samples by interpolating their absorbance values on the standard curve.

-

Synthesis and Future Directions

Chemical Synthesis

The total synthesis of a complex natural product like this compound is a significant undertaking in organic chemistry. While detailed, step-by-step methodologies for the complete synthesis of this compound are not widely available in the public domain, the general approach would likely involve the stereoselective construction of the dihydrobenzofuran core and the subsequent attachment of the propenal side chain. This represents a challenging and valuable goal for synthetic chemists.

Pharmacokinetics

To date, there is a lack of published data on the pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is crucial for the development of this compound as a therapeutic agent. Future research should focus on in vitro and in vivo studies to characterize its pharmacokinetic properties.

Conclusion

This compound is a promising natural product with well-documented anti-inflammatory and neuroprotective activities, primarily mediated through the inhibition of the MAPK signaling pathway. While its potential as an anticancer agent is intriguing, this area requires more in-depth investigation. The lack of detailed synthetic and pharmacokinetic data highlights critical gaps that need to be addressed to advance this compound towards clinical applications. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this fascinating neolignan.

References

- 1. A New Neolignan Derivative, this compound Isolated from Firmiana simplex Delays the Progress of Neuronal Cell Death by Inhibiting Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phytochemicals and biological studies of plants from the genus Balanophora - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Balanophonin: A Comprehensive Technical Review of a Promising Neolignan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balanophonin, a naturally occurring neolignan, has emerged as a compound of significant interest within the scientific community due to its diverse and potent biological activities. First isolated from Balanophora japonica Makino, this polyphenolic compound has since been identified in other plant species, including Dipteryx odorata and Firmiana simplex. Its unique chemical structure, characterized by a dihydrobenzofuran ring system, underpins its notable anti-inflammatory, anticancer, and neuroprotective properties. This in-depth technical guide provides a comprehensive review of the literature on this compound, detailing its history, physicochemical properties, and multifaceted biological effects. Special attention is given to summarizing quantitative data, outlining experimental protocols, and visualizing the molecular pathways it modulates, offering a critical resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

This compound is a neolignan with the chemical formula C₂₀H₂₀O₆ and a molar mass of 356.37 g/mol . Its structure and stereochemistry have been elucidated through chemical methods and extensive use of 1H and 13C-NMR spectrometry[1]. The IUPAC name for this compound is (E)-3-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enal.

| Property | Value |

| Chemical Formula | C₂₀H₂₀O₆ |

| Molar Mass | 356.37 g/mol |

| IUPAC Name | (E)-3-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enal |

| CAS Number | 118916-57-7 |

| (-)-enantiomer CAS | 80286-36-8 |

| (+)-enantiomer CAS | 215319-47-4 |

| SMILES | COC1=CC(=CC2=C1O--INVALID-LINK--C3=CC(=C(C=C3)O)OC)/C=C/C=O |

Biological Activities and Therapeutic Potential

This compound exhibits a remarkable spectrum of biological activities, positioning it as a promising candidate for the development of novel therapeutics. Its primary pharmacological effects are centered on anti-inflammatory, anticancer, and neuroprotective actions.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators in activated immune cells. In lipopolysaccharide (LPS)-stimulated BV2 microglial cells, this compound strongly inhibits the production of nitric oxide (NO), a key inflammatory signaling molecule[2][3]. This inhibition is achieved through the dose-dependent downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression[2].

Furthermore, this compound significantly reduces the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), as well as the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain[2].

| Anti-inflammatory Activity of this compound in LPS-stimulated BV2 Microglial Cells |

| Parameter |

| iNOS Protein Expression |

| COX-2 Protein Expression |

| PGE2 Production |

| TNF-α Production |

| IL-1β Production |

Neuroprotective Effects

The anti-inflammatory actions of this compound are closely linked to its neuroprotective potential. By inhibiting the activation of microglia, this compound mitigates the production of neurotoxic mediators that contribute to neuronal degeneration. This suggests its potential therapeutic application in neurodegenerative disorders characterized by chronic inflammation.

Anticancer Activity

While the anticancer potential of this compound is an active area of research, preliminary studies and the known activities of related neolignans suggest its promise in this field. Further investigations are required to elucidate its specific cytotoxic effects on various cancer cell lines and the underlying molecular mechanisms.

Molecular Mechanisms of Action: Signaling Pathways

The biological effects of this compound are orchestrated through its modulation of key intracellular signaling pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

MAPK Signaling Pathway

This compound has been shown to inhibit the phosphorylation of key kinases in the MAPK signaling cascade, including extracellular signal-regulated kinase (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK in LPS-stimulated microglial cells. The MAPK pathway is a critical regulator of cellular processes such as inflammation, proliferation, and apoptosis. By suppressing the activation of these kinases, this compound can effectively dampen the inflammatory response.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a cornerstone of the inflammatory process, controlling the transcription of numerous pro-inflammatory genes. While direct inhibition of NF-κB by this compound is an area of ongoing investigation, its ability to suppress the production of inflammatory mediators downstream of NF-κB activation strongly suggests an inhibitory role in this pathway.

References

Balanophonin: A Novel Neo-lignan with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Balanophonin, a naturally occurring neo-lignan compound, has emerged as a promising candidate for therapeutic development due to its diverse biological activities. Isolated from plants such as Balanophora japonica and Firmiana simplex, this compound has demonstrated significant anti-inflammatory, anti-cancer, antioxidant, and anti-neurodegenerative properties.[1][2][3] This technical guide provides a comprehensive overview of this compound, with a focus on its anti-neuroinflammatory effects. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the elucidated signaling pathways and experimental workflows. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound is a bioactive neo-lignan with the chemical formula C₂₀H₂₀O₆ and a molar mass of 356.37 g/mol .[1] It has been the subject of increasing scientific interest due to its potent pharmacological effects. Of particular note is its ability to mitigate neuroinflammation, a key pathological process in a range of neurodegenerative disorders. This compound exerts its anti-neuroinflammatory effects primarily through the inhibition of microglial activation.[2] Activated microglia release a cascade of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE₂), and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), which contribute to neuronal damage. This compound has been shown to suppress the production of these inflammatory molecules, thereby protecting neurons from damage.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₂₀H₂₀O₆ | |

| Molar Mass | 356.37 g/mol | |

| CAS Number | 118916-57-7 | |

| Appearance | Not specified in reviewed literature | |

| Solubility | Soluble in DMSO |

Biological Activity: Anti-Neuroinflammatory Effects

This compound has been demonstrated to significantly inhibit the inflammatory response in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. This inhibition is dose-dependent and targets key inflammatory mediators.

Inhibition of Nitric Oxide (NO) Production

This compound effectively reduces the production of nitric oxide in LPS-activated microglia.

| This compound Concentration (µM) | Inhibition of NO Production (%) |

| 1 | Significant reduction (exact % not specified) |

| 5 | Significant reduction (exact % not specified) |

| 10 | Significant reduction (exact % not specified) |

| Data derived from studies on LPS-stimulated BV2 microglia. |

Modulation of Pro-inflammatory Cytokines

The production of key pro-inflammatory cytokines, TNF-α and IL-1β, is also markedly suppressed by this compound in a concentration-dependent manner.

| This compound Concentration (µM) | Effect on TNF-α Secretion | Effect on IL-1β Secretion |

| 1 | Significant reduction | ~35% reduction |

| 5 | Significant reduction | ~55% reduction |

| 10 | Significant reduction | ~62% reduction |

| Data represents the percentage reduction in cytokine secretion in LPS-stimulated BV2 cells compared to LPS-only treated cells. |

Downregulation of Inflammatory Enzymes

This compound also inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of NO and prostaglandins, respectively.

Mechanism of Action: Signaling Pathways

The anti-neuroinflammatory effects of this compound are mediated through the modulation of key intracellular signaling pathways, primarily the Toll-like receptor 4 (TLR4) and Mitogen-Activated Protein Kinase (MAPK) pathways.

TLR4/MAPK Signaling Pathway

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, activates microglia by binding to TLR4. This initiates a downstream signaling cascade involving the MAPK family of proteins: extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. This compound has been shown to inhibit the phosphorylation of ERK1/2, JNK, and p38 in a concentration-dependent manner in LPS-stimulated BV2 cells. By downregulating the MAPK pathway, this compound effectively suppresses the subsequent activation of transcription factors that drive the expression of pro-inflammatory genes.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound's anti-neuroinflammatory effects.

Cell Culture and Treatment

Objective: To culture BV2 microglial cells and treat them with this compound and/or LPS.

Materials:

-

BV2 immortalized mouse microglial cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (P/S)

-

This compound (stock solution in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

96-well and 6-well culture plates

-

Humidified incubator (37°C, 5% CO₂)

Protocol:

-

Culture BV2 cells in DMEM supplemented with 10% FBS and 1% P/S in a humidified incubator.

-

Seed the cells in appropriate culture plates (e.g., 4x10⁵ cells/well for a 6-well plate) and allow them to adhere overnight.

-

Prepare working solutions of this compound in DMEM with 2% FBS.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 30 minutes.

-

Following pre-treatment, stimulate the cells with LPS (100 ng/mL) for the desired incubation period (e.g., 24 hours for cytokine analysis).

-

Include control groups: untreated cells, cells treated with LPS only, and cells treated with this compound only.

Nitric Oxide (NO) Assay (Griess Reaction)

Objective: To quantify the amount of nitrite, a stable product of NO, in the cell culture supernatant.

Materials:

-

Cell culture supernatant from treated cells

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well plate

-

Microplate reader

Protocol:

-

Collect 100 µL of cell culture supernatant from each well of the treated plate.

-

Add 50 µL of Griess Reagent Component A to each sample in a new 96-well plate.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B.

-

Incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a standard curve generated with sodium nitrite.

Western Blot Analysis

Objective: To determine the protein expression levels of iNOS, COX-2, and phosphorylated MAPK pathway components.

Materials:

-

Cell lysates from treated cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-p-ERK, anti-p-JNK, anti-p-p38, and loading control like α-tubulin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lyse the treated cells with ice-cold RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

Objective: To measure the concentration of TNF-α and IL-1β in the cell culture supernatant.

Materials:

-

Cell culture supernatant from treated cells

-

ELISA kits for mouse TNF-α and IL-1β

-

96-well ELISA plates

-

Wash buffer

-

Detection antibody

-

Substrate solution

-

Stop solution

-

Microplate reader

Protocol:

-

Perform the ELISA according to the manufacturer's instructions provided with the specific kit.

-

Typically, this involves coating the plate with a capture antibody, adding the samples and standards, followed by a detection antibody, a substrate, and a stop solution.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cytokine concentrations based on the standard curve.

Synthesis

The total synthesis of this compound has been a subject of interest in organic chemistry. While detailed protocols are beyond the scope of this guide, it is worth noting that synthetic routes have been developed, often involving the coupling of two key aromatic precursors to construct the neo-lignan skeleton. Researchers interested in the chemical synthesis of this compound are encouraged to consult the specialized chemical literature for detailed synthetic schemes and methodologies.

Conclusion

This compound is a novel neo-lignan with significant therapeutic potential, particularly in the context of neuroinflammatory diseases. Its ability to inhibit microglial activation by targeting the TLR4/MAPK signaling pathway underscores its promise as a drug lead. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this compound-based therapeutics. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and safety assessments to translate the promising in vitro findings into clinical applications.

References

- 1. A New Neolignan Derivative, this compound Isolated from Firmiana simplex Delays the Progress of Neuronal Cell Death by Inhibiting Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A New Neolignan Derivative, this compound Isolated from Firmiana simplex Delays the Progress of Neuronal Cell Death by Inhibiting Microglial Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory effect of a triterpenoid from Balanophora laxiflora: results of bioactivity-guided isolation - PMC [pmc.ncbi.nlm.nih.gov]

Balanophonin: A Neolignan from Traditional Medicine with Emerging Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Balanophonin, a neolignan primarily isolated from plants of the Balanophora genus, has a background rooted in traditional Asian medicine. Species of Balanophora have been historically utilized for a wide range of ailments including hemorrhoids, stomachaches, hemoptysis, and wounds.[1] Modern scientific inquiry has begun to elucidate the pharmacological activities of the chemical constituents of these plants, with this compound emerging as a compound of significant interest. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its role in traditional medicine and its scientifically validated biological activities. It includes a compilation of quantitative data, detailed experimental protocols, and an analysis of the signaling pathways modulated by this compound, offering a valuable resource for researchers in drug discovery and development.

Traditional and Ethnobotanical Context

The genus Balanophora encompasses a group of parasitic plants that have been a staple in traditional medicine systems across Asia.[2][3] Ethnobotanical records indicate the use of various Balanophora species for treating conditions such as coughs, metrorrhagia (abnormal uterine bleeding), and hemorrhoids.[1] While traditional use points to the therapeutic potential of the genus, specific attribution of these effects to this compound is a subject of ongoing research. This compound was first identified as a new neolignan from Balanophora japonica Makino.[4] The traditional preparations typically involve the use of whole plant extracts, which contain a multitude of bioactive compounds, including tannins, flavonoids, terpenoids, and other lignans, all of which may contribute to the observed therapeutic effects.

Pharmacological Activities of this compound

Scientific investigations have begun to validate the ethnopharmacological claims by exploring the specific biological activities of isolated compounds like this compound. The primary areas of research have focused on its anti-inflammatory, antioxidant, and potential anticancer properties.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects, particularly in the context of neuroinflammation. In vitro studies using lipopolysaccharide (LPS)-activated BV2 microglial cells have shown that this compound can effectively suppress the production of key pro-inflammatory mediators.

Table 1: Anti-inflammatory Activity of this compound

| Bioassay | Cell Line | Inducer | Measured Parameters | Effective Concentration | Reference |

| Nitric Oxide (NO) Production | BV2 microglia | LPS | NO, iNOS | 1-10 µM | |

| Prostaglandin E2 (PGE2) Production | BV2 microglia | LPS | PGE2, COX-2 | 1-10 µM | |

| Pro-inflammatory Cytokine Production | BV2 microglia | LPS | TNF-α, IL-1β | 1-10 µM |

Antioxidant and Anticancer Potential

While specific quantitative data for the antioxidant and anticancer activities of this compound are not yet extensively documented in publicly available literature, the known activities of neolignans and other compounds from the Balanophora genus suggest that these are promising areas for future investigation. Further research is required to determine the specific antioxidant capacity (e.g., ORAC, DPPH) and cytotoxic effects (e.g., IC50 values against various cancer cell lines) of purified this compound.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating key intracellular signaling cascades. Research has primarily focused on its impact on the Mitogen-Activated Protein Kinase (MAPK) pathway, a critical regulator of inflammatory responses.

Modulation of the MAPK Signaling Pathway

In LPS-stimulated BV2 microglial cells, this compound has been shown to inhibit the phosphorylation of several key components of the MAPK pathway in a concentration-dependent manner. Specifically, it reduces the phosphorylation of:

-

p38 MAPK: A key kinase involved in the synthesis of pro-inflammatory cytokines.

-

Extracellular signal-regulated kinase (ERK1/2): A kinase that regulates cell proliferation, differentiation, and survival, and also plays a role in inflammation.

-

c-Jun N-terminal kinase (JNK): A kinase activated by stress stimuli that is involved in inflammation and apoptosis.

The inhibition of these kinases by this compound leads to a downstream reduction in the production of inflammatory mediators.

Experimental Protocols

This section provides a detailed methodology for key experiments cited in the literature regarding the anti-inflammatory effects of this compound.

Cell Culture and Treatment

-

Cell Line: BV2 murine microglial cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 1, 5, 10 µM) for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for a specified duration (e.g., 24 hours for mediator analysis, shorter times for signaling protein phosphorylation).

Nitric Oxide (NO) Production Assay

-

Principle: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Protocol:

-

Collect 100 µL of culture supernatant from each well of a 96-well plate.

-

Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.

-

Incubate the mixture at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify nitrite concentration using a standard curve generated with sodium nitrite.

-

Western Blot Analysis for Protein Expression and Phosphorylation

-

Principle: This technique is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2) and the phosphorylation status of signaling proteins (e.g., p-p38, p-ERK, p-JNK).

-

Protocol:

-

Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Future Directions and Conclusion

This compound stands out as a promising natural product with clear anti-inflammatory properties, providing a scientific rationale for the traditional uses of Balanophora species. The current body of evidence, primarily from in vitro studies, lays a strong foundation for further research. Future investigations should prioritize:

-

Quantitative Bioactivity Studies: Determining the IC50 values of this compound in various anti-inflammatory, antioxidant, and anticancer assays.

-

In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of inflammatory diseases, oxidative stress-related conditions, and cancer.

-

Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and safety profile of this compound to determine its suitability as a drug candidate.

-

Elucidation of Broader Mechanisms: Investigating the effects of this compound on other relevant signaling pathways, such as the NF-κB pathway, which is also a key regulator of inflammation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Anti-inflammatory effect of a triterpenoid from Balanophora laxiflora: results of bioactivity-guided isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, A NEW NEO-LIGNAN FROM BALANOPHORA JAPONICA MAKINO [jstage.jst.go.jp]

Methodological & Application

Application Note: Balanophonin In Vitro Assay Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: Balanophonin is a neolignan compound that has garnered interest for its potential therapeutic properties, particularly its anti-inflammatory effects. In vitro studies have demonstrated its ability to modulate key signaling pathways involved in inflammation. This document provides detailed protocols for assessing the anti-inflammatory activity of this compound in cell-based assays, summarizes key quantitative data, and illustrates the underlying mechanism of action.

Quantitative Data Summary

The anti-inflammatory effects of this compound have been quantified by measuring its ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells (BV2). The data presented below is summarized from studies investigating its impact on the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes crucial for the inflammatory response.

Table 1: Inhibitory Effects of this compound on iNOS and COX-2 Protein Expression in LPS-Stimulated BV2 Cells

| Concentration (µM) | iNOS Expression (% of LPS control ± SD) | COX-2 Expression (% of LPS control ± SD) |

|---|---|---|

| 1 | 60 ± 4.62 | Not specified |

| 5 | 35 ± 3.30 | 47 ± 9.59 |

| 10 | 24 ± 9.89 | 21 ± 3.94 |

Data is derived from studies on LPS-activated BV2 microglial cells. The expression levels are presented as a percentage relative to the cells treated with LPS alone[1].

In addition to downregulating iNOS and COX-2, this compound has been shown to significantly reduce the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β) in a concentration-dependent manner in LPS-stimulated BV2 cells[1].

Experimental Protocols & Methodologies

Detailed protocols for evaluating the anti-inflammatory effects of this compound in vitro are provided below. These assays are foundational for screening and characterizing compounds targeting inflammatory pathways.

Cell Culture and Treatment

This protocol outlines the basic steps for maintaining and treating macrophage cell lines, which are standard models for studying inflammation.

-

Cell Lines: Murine macrophage cell line RAW 264.7 or murine microglial cell line BV2.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

-

Protocol:

-

Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for NO assays, 6-well for protein extraction) and allow them to adhere overnight.

-

The following day, replace the old medium with fresh, serum-free medium.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (e.g., DMSO) for 1-2 hours.

-

Induce inflammation by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to all wells except the negative control group.

-

Incubate the cells for a specified period (e.g., 18-24 hours).

-

After incubation, collect the cell culture supernatant for nitric oxide and cytokine analysis, and lyse the remaining cells for protein analysis or viability assays.

-

Cell Viability Assay (MTT Assay)

It is crucial to determine if the observed anti-inflammatory effects are due to specific inhibition or general cytotoxicity.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to convert the yellow MTT salt into purple formazan crystals.

-

Protocol:

-

Seed cells in a 96-well plate and treat with this compound as described in Protocol 1.

-

After the 24-hour incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C, allowing formazan crystals to form.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control group.

-

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies nitrite, a stable breakdown product of NO, in the cell culture supernatant.

-

Principle: The Griess reaction is a colorimetric assay that detects nitrite. In an acidic environment, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a purple azo compound.

-

Protocol:

-

Collect 50 µL of cell culture supernatant from each well of the treated plate (from Protocol 1).

-

Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each sample.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

-

Incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite[2][3].

-

Western Blot Analysis for iNOS and COX-2

This technique is used to detect and quantify the expression levels of specific proteins in cell lysates.

-

Protocol:

-

After collecting the supernatant, wash the remaining cells with ice-cold PBS.

-

Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., α-Tubulin or β-Actin)[1].

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software.

-

Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) to illustrate experimental and biological processes.

References

Application Notes and Protocols for Balanophonin Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balanophonin, a neolignan compound isolated from plants of the Balanophora genus, has garnered significant interest for its diverse pharmacological properties.[1][2] Emerging research has highlighted its potential as an anti-inflammatory, anti-cancer, and neuroprotective agent.[3] Mechanistic studies have revealed that this compound exerts its effects through the modulation of key cellular signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway.[4] These application notes provide a comprehensive guide for the experimental design of cell culture studies to investigate the therapeutic potential of this compound. Detailed protocols for essential assays are provided to ensure reproducible and robust data generation.

I. Key Biological Activities of this compound

This compound has demonstrated a range of biological effects in preclinical studies:

-

Anti-inflammatory Activity: this compound has been shown to suppress the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β).[4] This is achieved, in part, by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

-

Neuroprotective Effects: By inhibiting microglial activation, this compound can protect neuronal cells from inflammatory damage. It has been observed to reduce neuronal apoptosis by inhibiting the activation of caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP).

-

Anti-cancer Potential: While direct studies on this compound's anti-cancer effects are emerging, related compounds from the Balanophora genus have shown promise. For instance, polysaccharides from Balanophora polyandra have been found to induce cell cycle arrest and apoptosis in ovarian cancer cells through a p53-mediated pathway. Flavonoids, a broad class of compounds to which this compound is related, are known to possess anti-cancer properties.

II. Experimental Design and Protocols

This section outlines detailed protocols for investigating the anti-cancer and anti-inflammatory effects of this compound in a cell culture setting.

A. General Cell Culture and Treatment

1. Cell Line Selection:

-

For Anti-inflammatory Studies: Murine macrophage cell line (RAW 264.7) or human monocytic cell line (THP-1). For neuroinflammation, the BV2 microglial cell line is appropriate.

-

For Anti-cancer Studies: A panel of cancer cell lines relevant to the research focus (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

2. Culture Conditions:

-

Cells should be cultured in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cultures in a humidified incubator at 37°C with 5% CO2.

3. This compound Preparation and Treatment:

-

Prepare a stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO).

-

Further dilute the stock solution in a complete culture medium to the desired final concentrations for experiments. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

B. Protocol 1: Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on cell proliferation and cytotoxicity.

Materials:

-

96-well plates

-

Selected cell lines

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

C. Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the induction of apoptosis by this compound.

Materials:

-

6-well plates

-

Selected cancer cell lines

-

Complete culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with different concentrations of this compound for 24 or 48 hours.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

D. Protocol 3: Western Blot Analysis for Signaling Proteins

This technique is used to measure the levels of specific proteins involved in signaling pathways.

Materials:

-

6-well plates

-

Selected cell lines

-

Complete culture medium

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

-

Separate equal amounts of protein on SDS-PAGE gels and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detect the protein bands using a chemiluminescence imaging system.

E. Protocol 4: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

qPCR is used to measure the changes in gene expression of inflammatory mediators.

Materials:

-

6-well plates

-

RAW 264.7 cells

-

Complete culture medium

-

LPS (Lipopolysaccharide)

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR Master Mix

-

Primers for iNOS, COX-2, TNF-α, IL-1β, and a housekeeping gene (e.g., GAPDH)

Procedure:

-

Pre-treat RAW 264.7 cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 6-24 hours.

-

Extract total RNA from the cells and synthesize cDNA.

-

Perform qPCR using SYBR Green Master Mix and specific primers.

-

Analyze the data using the 2^-ΔΔCt method to determine the relative gene expression.

III. Data Presentation

Quantitative data from the described experiments should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Effect of this compound on Cancer Cell Viability (% of Control)

| Concentration (µM) | 24 hours | 48 hours | 72 hours |